![molecular formula C5H10ClN3OS B3088384 {3-[(Methylthio)methyl]-1,2,4-oxadiazol-5-yl}methylamine hydrochloride CAS No. 1185294-03-4](/img/structure/B3088384.png)
{3-[(Methylthio)methyl]-1,2,4-oxadiazol-5-yl}methylamine hydrochloride
Overview
Description
{3-[(Methylthio)methyl]-1,2,4-oxadiazol-5-yl}methylamine hydrochloride is a chemical compound that has been widely used in scientific research. The compound has unique properties that make it useful in various applications, including biological and chemical research.
Scientific Research Applications
Organic Synthesis and Chemical Reactivity
- Ring-fission and C–C bond cleavage reactions involving oxadiazole derivatives were explored, demonstrating the potential of these compounds in complex organic synthesis processes. For example, a study investigated the reactivity of N-(3,4-dichlorophenethyl)-N-methylamine with 3-chloromethyl-5-phenyl-1,2,4-oxadiazole, leading to the discovery of novel compounds through ring fission of the oxadiazole system (Jäger et al., 2002).
- Synthesis of insensitive energetic materials based on oxadiazole derivatives has been researched, highlighting the role of these compounds in developing materials with significant detonation performance, yet demonstrating insensitivity towards impact and friction (Yu et al., 2017).
Bioactivity and Therapeutic Potential
- Antimicrobial evaluation of novel oxadiazole derivatives was conducted, revealing their potential in inhibiting the growth of various microorganisms. This includes a study on the synthesis of 2-aryl-5-((1-aryl-1H-1,2,3-triazol-4-yl)methylthio)-1,3,4-oxadiazoles and their effects on microbial infections, demonstrating significant activity against strains like Staphylococcus aureus and Escherichia coli (Sindhu et al., 2013).
- Development of monoamine oxidase inhibitors through the synthesis of oxadiazole derivatives, such as 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, has been explored for potential applications in treating neurodegenerative disorders like Parkinson’s disease (Efimova et al., 2023).
Material Science and Physical Chemistry
- Thermo-physical characterization of oxadiazole derivatives in solvents like chloroform and N,N-dimethylformamide, examining their density, viscosity, and ultrasonic sound velocity to understand solute-solvent interactions and the impact of structural modifications on thermodynamic parameters (Godhani et al., 2013).
properties
IUPAC Name |
[3-(methylsulfanylmethyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3OS.ClH/c1-10-3-4-7-5(2-6)9-8-4;/h2-3,6H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQPIBTZGYRNRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=NOC(=N1)CN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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